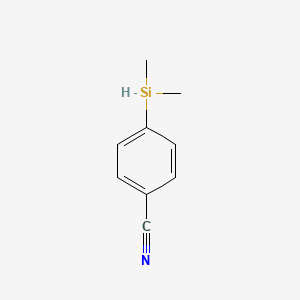

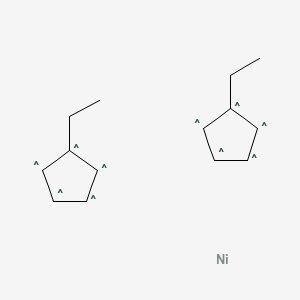

![molecular formula C12H13N3O5S2 B6318807 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide CAS No. 105142-77-6](/img/structure/B6318807.png)

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide, or 3-AP4HBS, is a synthetic chemical compound that is widely used in scientific research. It is a derivative of the amino acid phenylalanine, and its structure is composed of two sulfonamide groups, an amine group and a phenyl ring. 3-AP4HBS has a wide range of applications in scientific research, including its use as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds.

科学的研究の応用

3-AP4HBS has a wide range of applications in scientific research. It is used as a reagent in biochemical and physiological studies, as well as in the synthesis of other compounds. For example, 3-AP4HBS can be used to synthesize 3-aminobenzene-sulfonamide derivatives, which are useful for studying the effects of drugs on protein-protein interactions. It can also be used to synthesize 3-aminophenylsulfonamides, which are useful for studying the effects of drugs on enzyme activity.

作用機序

Target of Action

The primary target of 3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

It is known that sulfonamides, such as this compound, often act as inhibitors of carbonic anhydrases . They may bind to the active site of the enzyme, preventing its normal substrate, carbon dioxide, from entering the active site, thereby inhibiting the enzyme’s catalytic activity.

Biochemical Pathways

Carbonic anhydrases play a crucial role in these processes, and their inhibition can disrupt normal physiological functions .

Result of Action

For example, inhibition of carbonic anhydrase in the kidneys can affect urine concentration and pH .

実験室実験の利点と制限

The main advantage of using 3-AP4HBS in laboratory experiments is its high solubility in water, which makes it easy to work with and manipulate. In addition, 3-AP4HBS is relatively inexpensive and widely available, making it an attractive option for researchers.

However, there are some limitations associated with the use of 3-AP4HBS in laboratory experiments. For example, the compound is unstable in acidic and basic solutions, meaning that it must be used quickly after preparation. In addition, 3-AP4HBS is not very soluble in organic solvents, which can make it difficult to use in certain experiments.

将来の方向性

There are a number of potential future directions for research involving 3-AP4HBS. For example, further studies could be conducted to better understand the mechanism of action of the compound, and to explore its potential therapeutic applications. In addition, 3-AP4HBS could be used in the synthesis of other compounds, such as 3-aminobenzene-sulfonamides and 3-aminophenylsulfonamides, which could be used to study the effects of drugs on protein-protein interactions and enzyme activity, respectively. Finally, 3-AP4HBS could be used in the development of new drugs and drug delivery systems, as well as in the study of the effects of environmental toxins on human health.

合成法

3-AP4HBS can be synthesized through a variety of methods, including an acid-catalyzed reaction of 3-amino-benzenesulfonamide and 4-hydroxybenzaldehyde. This reaction is carried out in an acidic environment, such as sulfuric acid, and the resulting product is then purified by recrystallization. Other methods of synthesis include the use of a Grignard reagent, a Wittig reaction, and a Schotten-Baumann reaction.

生化学分析

Biochemical Properties

3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. For instance, it has been observed to interact with carbonic anhydrase, an enzyme involved in the reversible hydration of carbon dioxide. The interaction between this compound and carbonic anhydrase involves the formation of hydrogen bonds and van der Waals forces, leading to enzyme inhibition .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in oxidative stress response and apoptosis. Additionally, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and energy production .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the active sites of target enzymes, forming stable complexes that prevent substrate access. The inhibition of enzyme activity by this compound is often accompanied by conformational changes in the enzyme structure, further stabilizing the inhibitor-enzyme complex. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to altered cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged enzyme inhibition and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating a saturation point for enzyme inhibition .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by phase I and phase II enzymes, including cytochrome P450 enzymes and sulfotransferases. These metabolic processes can lead to the formation of active or inactive metabolites, influencing the compound’s overall efficacy and toxicity. Additionally, this compound can affect metabolic flux by altering the activity of key metabolic enzymes .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by solute carrier transporters, facilitating its intracellular accumulation. Once inside the cell, this compound can bind to cytoplasmic and nuclear proteins, influencing its localization and activity. The distribution of this compound within tissues is also influenced by its binding affinity to plasma proteins, affecting its bioavailability and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Additionally, this compound can be found in the nucleus, where it can interact with transcription factors and other nuclear proteins to modulate gene expression .

特性

IUPAC Name |

3-amino-4-hydroxy-N-(3-sulfamoylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O5S2/c13-11-7-10(4-5-12(11)16)22(19,20)15-8-2-1-3-9(6-8)21(14,17)18/h1-7,15-16H,13H2,(H2,14,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBKSBBYEJGBOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)NS(=O)(=O)C2=CC(=C(C=C2)O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

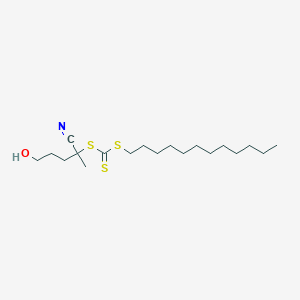

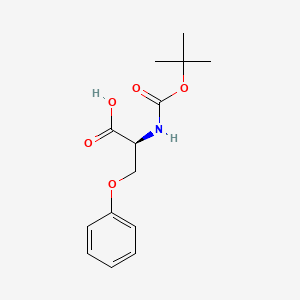

![[6,6]-Phenyl-C61-butyric acid n-octyl ester; 98%](/img/structure/B6318730.png)

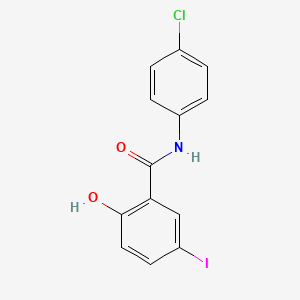

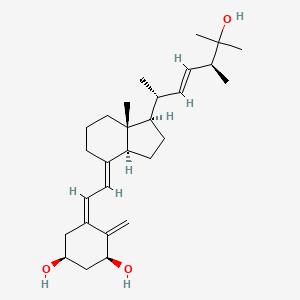

![1-Benzyl-3-{(1R,2R)-2-[(11bS)-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-ylamino]cyclohexyl}urea, 97%](/img/structure/B6318757.png)

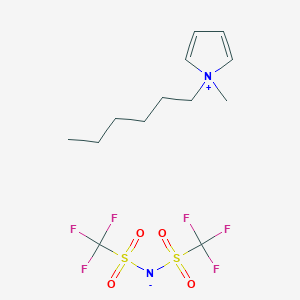

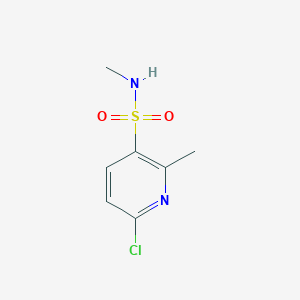

![(11bS)-N,N-Bis[(1S)-1-(4-methoxyphenyl)ethyl]-dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B6318767.png)

![t-Butyl N-[(1S,4R,6R)-2-aminospiro[3.3]heptan-7-yl]carbamate](/img/structure/B6318785.png)

![3-(1H-Pyrrolo[2,3-c]pyridin-1-yl)isoquinoline](/img/structure/B6318799.png)